molecular formula C8H12N2O3 B1582853 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 93787-99-6

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1582853
CAS RN: 93787-99-6
M. Wt: 184.19 g/mol
InChI Key: XZVSFCRIFZADMV-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antiviral Activity Evaluation

  • A study synthesized derivatives of 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione and tested their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), showcasing the compound's potential in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Heterocyclic Compound Synthesis

  • Research on the synthesis of polyfunctional fused heterocyclic compounds through reactions involving indene‐1,3‐diones demonstrated the versatility of related pyrimidine derivatives in creating complex molecular structures with potential applications in various fields, including pharmaceuticals (Hassaneen et al., 2003).

Optical and Nonlinear Optical Properties

  • A study focused on the synthesis of novel pyrimidine-based bis-uracil derivatives and their evaluation for optical, nonlinear optical (NLO), and drug discovery applications, indicating the compound's utility in creating new materials for technology and healthcare applications (Mohan et al., 2020).

Material Science Application

  • Another study explored the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, illustrating the compound's relevance in the development of advanced materials for renewable energy technologies (Hu et al., 2015).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

6-ethoxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-13-7-5-6(11)9(2)8(12)10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVSFCRIFZADMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290917
Record name 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

CAS RN

93787-99-6
Record name 93787-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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